molecular formula C16H9BrN2O3 B13042893 Methyl 2-bromo-5-(3,4-dicyanophenoxy)benzoate

Methyl 2-bromo-5-(3,4-dicyanophenoxy)benzoate

Cat. No.: B13042893
M. Wt: 357.16 g/mol
InChI Key: NCXMMCZXQJJTJP-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-(3,4-dicyanophenoxy)benzoate is a multifunctional aromatic ester characterized by a benzoate backbone substituted with a bromine atom at position 2 and a 3,4-dicyanophenoxy group at position 5. The ester moiety contributes to moderate polarity, affecting solubility in organic solvents.

Properties

Molecular Formula

C16H9BrN2O3

Molecular Weight

357.16 g/mol

IUPAC Name

methyl 2-bromo-5-(3,4-dicyanophenoxy)benzoate

InChI

InChI=1S/C16H9BrN2O3/c1-21-16(20)14-7-13(4-5-15(14)17)22-12-3-2-10(8-18)11(6-12)9-19/h2-7H,1H3

InChI Key

NCXMMCZXQJJTJP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)OC2=CC(=C(C=C2)C#N)C#N)Br

Origin of Product

United States

Chemical Reactions Analysis

Methyl 2-bromo-5-(3,4-dicyanophenoxy)benzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include bromine, potassium cyanide, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-bromo-5-(3,4-dicyanophenoxy)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-bromo-5-(3,4-dicyanophenoxy)benzoate involves its interaction with specific molecular targets. The bromine and cyano groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and proteins, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogous Compounds

Compound Name Key Substituents Functional Groups
Target Compound 2-Bromo, 5-(3,4-dicyanophenoxy) Ester, nitrile, ether
Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5l) 4-Methoxyphenoxy, triazine, bromo, formyl Triazine, ether, ester, aldehyde
AZ-2 (Methyl 2-bromo-5-(pyrrolo[2,3-d]pyrimidin-4-ylamino)benzoate) Pyrrolopyrimidinylamino, bromo Ester, amine, heterocycle
Methyl 2-bromo-5-(chlorosulfonyl)benzoate Chlorosulfonyl, bromo Acid halide, ester

Reactivity and Chemical Behavior

  • Target Compound: The dicyanophenoxy group’s electron-withdrawing nature activates the aromatic ring for electrophilic substitution, while the bromo group may undergo Suzuki or Ullmann coupling. Steric hindrance from the bromine could slow meta-directed reactions .
  • Compound 5l : The triazine core facilitates nucleophilic aromatic substitution (e.g., with amines), and the methoxyphenoxy group enhances solubility in polar aprotic solvents.
  • AZ-2 : The pyrrolopyrimidine amino group enables hydrogen bonding and π-stacking, critical for kinase inhibition.
  • Chlorosulfonyl Analog : The chlorosulfonyl group exhibits high reactivity in nucleophilic substitutions (e.g., forming sulfonamides), contrasting with the target compound’s nitrile-driven pathways.

Physical Properties and Solubility

  • Target Compound : High polarity from nitriles increases solubility in polar solvents (e.g., DMF, DMSO) but reduces compatibility with hydrocarbons.
  • Compound 5l : Methoxyphenoxy and triazine groups improve solubility in chlorinated solvents (e.g., dichloromethane).
  • AZ-2 : The heterocyclic amine enhances water solubility, aiding bioavailability in biological assays.
  • Chlorosulfonyl Analog : High reactivity limits stability in protic solvents but favors anhydrous conditions.

Research Findings and Data Analysis

Table 2: Key Research Insights

Compound Reactivity Highlights Biological Activity Industrial Relevance
Target Compound Electrophilic aromatic substitution favored at nitrile-adjacent positions Hypothesized kinase modulation Pharmaceutical intermediate
5l Triazine-mediated nucleophilic substitutions at 50–80°C Not reported Agrochemical synthesis
AZ-2 Binds TTBK1 kinase domain with IC₅₀ < 1 µM TTBK1 inhibition (neurodegeneration target) Drug development
Chlorosulfonyl Rapid sulfonation reactions at room temperature None reported Polymer and surfactant production

Biological Activity

Methyl 2-bromo-5-(3,4-dicyanophenoxy)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings, highlighting its applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C15H10BrN2O3\text{C}_{15}\text{H}_{10}\text{BrN}_2\text{O}_3

This structure features a bromine atom, a dicyanophenoxy group, and a benzoate moiety, which contribute to its biological properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related benzoate derivatives have shown effective inhibition against various bacterial strains. The presence of the bromine atom and the dicyanophenoxy group enhances the compound's lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy .

Anticancer Properties

This compound has been investigated for its anticancer potential. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death and proliferation inhibition. The compound's ability to disrupt microtubule dynamics may contribute to its effectiveness as a chemotherapeutic agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
  • Receptor Interaction : It could interact with various receptors, modulating signaling pathways that lead to desired biological responses.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to cell death.

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of brominated benzoates demonstrated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics used in clinical practice .
  • Anticancer Activity : In a recent study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 20 µM after 48 hours. Mechanistic studies revealed that the compound triggered apoptosis via the mitochondrial pathway .

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineResult (MIC/IC50)Reference
AntimicrobialStaphylococcus aureus10 µg/mL
AntimicrobialEscherichia coli12 µg/mL
AnticancerMCF-7 (breast cancer)IC50 = 20 µM

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